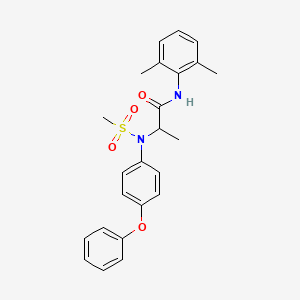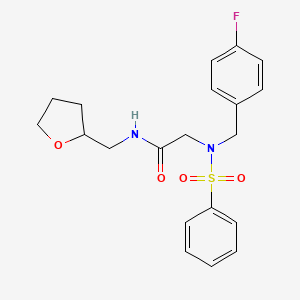![molecular formula C22H23NO2 B4019705 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide](/img/structure/B4019705.png)
N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide often involves complex reactions that can include oxidative demethylation processes or coupling reactions. For instance, the oxidative demethylation of 1-naphthyl N-methylcarbamate has been studied to understand the methylation and demethylation processes that could be relevant for synthesizing related compounds (Locke & Mayer, 1974). Additionally, the use of peroxides as a methyl resource in metal-free oxidative 1,2-arylmethylation cascades represents a novel approach for the synthesis of complex molecules, providing insights into the potential synthetic pathways for creating N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide and its derivatives (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by specific functional groups and arrangements that contribute to their reactivity and interactions. Structural investigations often employ techniques such as X-ray diffraction and spectroscopic methods to elucidate the configuration of these molecules. For example, the study of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide through single crystal X-ray diffraction provided detailed insights into its conformation and intramolecular interactions, which are critical for understanding the behavior and properties of similar compounds (Özer et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide and related compounds is influenced by their molecular structure. These compounds can participate in various chemical reactions, including substitution and addition reactions, influenced by the presence of functional groups such as hydroxyl, carbamoyl, and naphthyl groups. The study of unsymmetrical 1-naphthyltellurium(IV) dihalides, for example, highlights the interplay of secondary bonds and hydrogen bonding in determining the reactivity and assembly of complex molecular structures (Chauhan et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds under various conditions. These properties are determined by the compound's molecular structure and are essential for predicting its stability, reactivity, and potential applications. Studies on compounds like 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone have focused on their structural and physical properties, providing a foundation for understanding the physical characteristics of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide (Özbek et al., 2009).
Chemical Properties Analysis
The chemical properties of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide, including its reactivity, stability, and interaction with other molecules, are directly linked to its molecular structure. Investigating the synthesis, reactions, and binding characteristics of similar compounds can shed light on the chemical behavior of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-3-methylbutanamide. For example, the synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine provide insights into the potential chemical interactions and applications of related compounds (Owens et al., 2000).
Propriétés
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-15(2)14-20(25)23-22(17-9-4-3-5-10-17)21-18-11-7-6-8-16(18)12-13-19(21)24/h3-13,15,22,24H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRIUAWKGHNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-3-methyl-butyramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4019640.png)
![4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4019645.png)
![3-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019653.png)

![4-(4-benzyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4019671.png)

![4-[(cyclopropylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019689.png)
![2-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-furyl}benzoic acid](/img/structure/B4019699.png)
![7,7-dimethyl-N-(4-nitrophenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4019708.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4019716.png)


![1-{3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl}-2-methyl-1H-indole](/img/structure/B4019734.png)